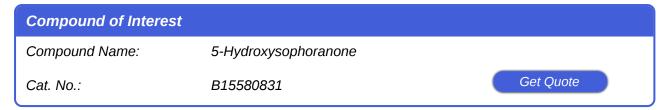


Application Notes and Protocols for the Quantification of 5-Hydroxysophoranone

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of **5- Hydroxysophoranone**, a prenylated flavonoid of significant interest for its potential therapeutic properties. The protocols described herein are based on established analytical techniques for the quantification of similar compounds, such as sophoranone and other flavonoids found in medicinal plants like Sophora flavescens and Sophora tonkinensis.

Introduction

5-Hydroxysophoranone is a bioactive flavonoid with potential applications in pharmaceutical and nutraceutical industries. Accurate and precise quantification of this compound in various matrices, including plant extracts, biological fluids, and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and efficacy assessments. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), which are powerful techniques for the selective and sensitive quantification of flavonoids.[1][2][3][4]

Analytical Methods

Two primary analytical methods are detailed for the quantification of **5-Hydroxysophoranone**:



- High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): A robust and widely available method suitable for routine quality control and quantification in less complex matrices.
- Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): A highly sensitive and selective method ideal for complex matrices and low concentration levels, such as those encountered in pharmacokinetic studies.[2][5]

Application Note 1: Quantification of 5-Hydroxysophoranone using HPLC-DAD

This method is suitable for the quantification of **5-Hydroxysophoranone** in raw materials, plant extracts, and finished products where the concentration is expected to be relatively high.

Experimental Protocol

- 1. Sample Preparation
- Plant Material (e.g., Sophora flavescens roots):
 - Dry the plant material at 60°C to a constant weight and grind it into a fine powder.
 - Accurately weigh 1.0 g of the powdered sample and place it in a flask.
 - Add 50 mL of methanol and perform ultrasonication for 30 minutes.
 - Filter the extract through a 0.45 μm membrane filter prior to HPLC analysis.[6]
- Formulations (e.g., tablets, capsules):
 - Grind a representative number of tablets or the content of capsules to a fine powder.
 - Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient.
 - Dissolve the powder in a suitable solvent (e.g., methanol) with the aid of sonication.
 - Dilute the solution to a suitable concentration within the calibration range.



• Filter the solution through a 0.45 μm syringe filter before injection.

2. Chromatographic Conditions

A typical HPLC system equipped with a DAD detector can be used.

Parameter	Specification
Instrument	High-Performance Liquid Chromatography (HPLC) System with DAD
Column	C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	0-10 min, 15-30% B; 10-45 min, 30-50% B; 45- 50 min, 50-80% B
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	30°C
Detection	Diode Array Detector (DAD) at a wavelength of 294 nm

3. Method Validation

The method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and recovery.[2]



Validation Parameter	Typical Acceptance Criteria
Linearity (r²)	> 0.999
Intra-day Precision (RSD%)	< 2%
Inter-day Precision (RSD%)	< 2%
Accuracy (Recovery %)	95 - 105%
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1

Data Presentation

The quantitative data for **5-Hydroxysophoranone** in different samples can be summarized in a table for easy comparison.

Sample ID	Retention Time (min)	Peak Area	Concentration (µg/mL)
Standard 1	15.2	125430	10.0
Standard 2	15.2	251050	20.0
Sample A	15.3	187640	14.9
Sample B	15.2	210980	16.8

Application Note 2: Ultrasensitive Quantification of 5-Hydroxysophoranone in Biological Matrices using UHPLC-MS/MS

This method is designed for the quantification of **5-Hydroxysophoranone** in complex biological matrices such as plasma, urine, and tissue homogenates, which is essential for pharmacokinetic studies.[7]

Experimental Protocol







1. Sample Preparation (Plasma)

- To 100 μL of plasma, add 300 μL of acetonitrile (containing the internal standard, e.g., deuterated 5-Hydroxysophoranone or a structurally similar flavonoid) to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the initial mobile phase.
- Inject an aliquot into the UHPLC-MS/MS system.

2. UHPLC-MS/MS Conditions

An UHPLC system coupled to a triple quadrupole mass spectrometer is recommended.



Parameter	Specification
Instrument	UHPLC system coupled with a Triple Quadrupole Mass Spectrometer
Column	C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 μm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	A suitable gradient to ensure separation from matrix components
Flow Rate	0.3 mL/min
Injection Volume	5 μL
Column Temperature	40°C
Ionization Source	Electrospray Ionization (ESI), Positive or Negative Ion Mode
Scan Type	Multiple Reaction Monitoring (MRM)

3. Mass Spectrometry Parameters

The MRM transitions for **5-Hydroxysophoranone** and the internal standard (IS) need to be optimized by direct infusion. The transition with the highest intensity is typically used for quantification (quantifier), and a second transition is used for confirmation (qualifier).

Compound	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier	Collision Energy (eV)
5- Hydroxysophora none	[M+H] ⁺ or [M-H] ⁻	To be determined	To be determined	To be determined
Internal Standard	[M+H]+ or [M-H]-	To be determined	To be determined	To be determined



4. Method Validation

The bioanalytical method should be validated according to FDA or EMA guidelines, including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Validation Parameter	Typical Acceptance Criteria
Linearity (r²)	> 0.99
Lower Limit of Quantification (LLOQ)	S/N > 10, with acceptable precision and accuracy
Precision (CV%)	≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias)	Within ±15% (±20% at LLOQ)
Matrix Effect	Within acceptable limits
Recovery	Consistent, precise, and reproducible

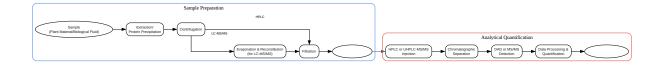
Data Presentation

Pharmacokinetic data for **5-Hydroxysophoranone** can be presented in a clear and structured table.

Time Point (hours)	Plasma Concentration (ng/mL)
0 (Pre-dose)	Not Detected
0.5	15.8
1.0	45.2
2.0	89.7
4.0	55.3
8.0	12.1
24.0	2.5



Visualizations Experimental Workflow

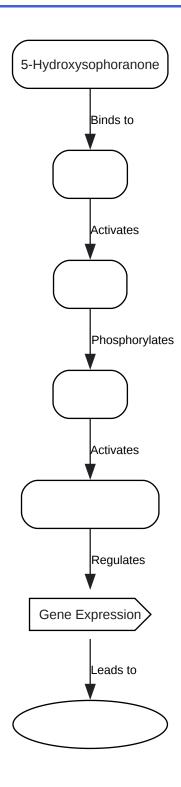


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Caption: Workflow for **5-Hydroxysophoranone** quantification.

Hypothetical Signaling Pathway





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Caption: Hypothetical signaling pathway of **5-Hydroxysophoranone**.



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